molecular formula C9H6INO B15352940 5-(2-Iodophenyl)oxazole

5-(2-Iodophenyl)oxazole

Cat. No.: B15352940
M. Wt: 271.05 g/mol
InChI Key: QEUYCXVQHQDMMV-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)oxazole is a chemical compound characterized by its unique structure, which includes an oxazole ring fused with a 2-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodophenyl)oxazole typically involves the cyclization of 2-iodoaniline derivatives with suitable carbonyl compounds under acidic or basic conditions. One common method is the reaction of 2-iodoaniline with chloroformates in the presence of a base to form the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Iodophenyl)oxazole can undergo various chemical reactions, including:

  • Oxidation: The iodine atom in the phenyl ring can be oxidized to form iodine-containing derivatives.

  • Reduction: The oxazole ring can be reduced to form amines or other reduced derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Iodine-containing derivatives, such as iodoarenes.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Alkylated or arylated oxazoles.

Scientific Research Applications

5-(2-Iodophenyl)oxazole has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(2-Iodophenyl)oxazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

5-(2-Iodophenyl)oxazole is unique due to its specific structural features. Similar compounds include:

  • 2-Iodophenol: A phenolic compound with an iodine atom on the benzene ring.

  • 2-Iodoaniline: An aniline derivative with an iodine atom on the benzene ring.

  • Oxazole derivatives: Other oxazole compounds with different substituents.

These compounds share similarities in their iodine content and potential reactivity but differ in their functional groups and applications.

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

5-(2-iodophenyl)-1,3-oxazole

InChI

InChI=1S/C9H6INO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H

InChI Key

QEUYCXVQHQDMMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)I

Origin of Product

United States

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